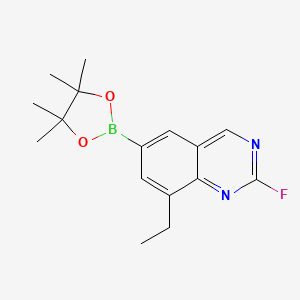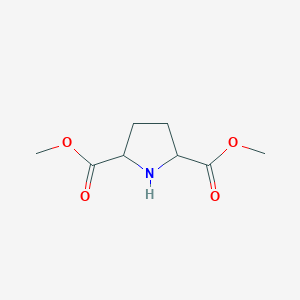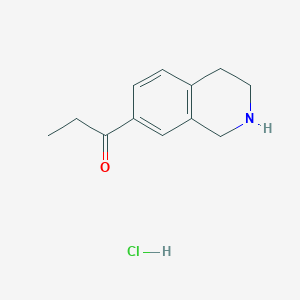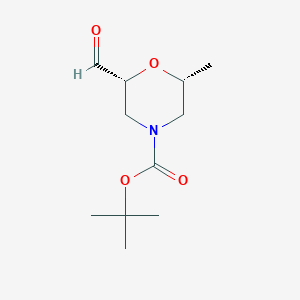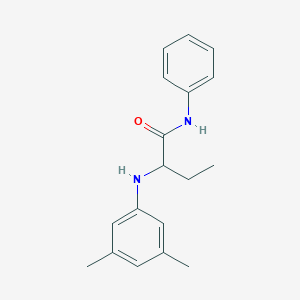
3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a complex organic compound that features a pyrrolidine ring, a nitrophenoxy group, and a carbamoyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Nitrophenoxy Group: This step might involve nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Used in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenoxy group could be involved in redox reactions, while the carbamoyl group might form hydrogen bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid ethyl ester
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it unique compared to its methyl, ethyl, and isopropyl ester counterparts.
Propriétés
Formule moléculaire |
C16H21N3O6 |
|---|---|
Poids moléculaire |
351.35 g/mol |
Nom IUPAC |
tert-butyl 3-(5-carbamoyl-2-nitrophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O6/c1-16(2,3)25-15(21)18-7-6-11(9-18)24-13-8-10(14(17)20)4-5-12(13)19(22)23/h4-5,8,11H,6-7,9H2,1-3H3,(H2,17,20) |
Clé InChI |
KDTBKBZGPPUTTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


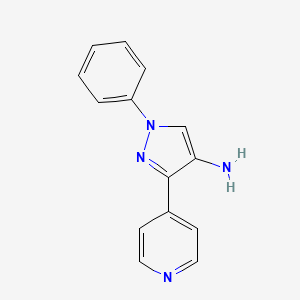
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
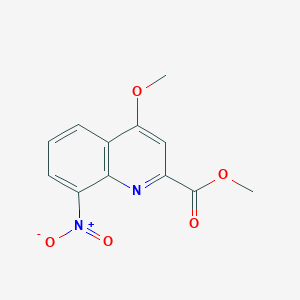
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)

